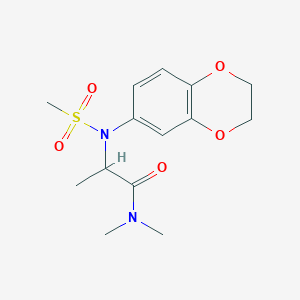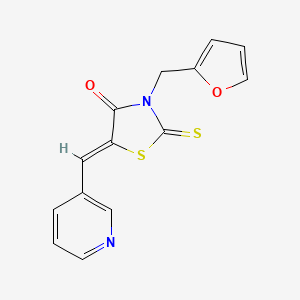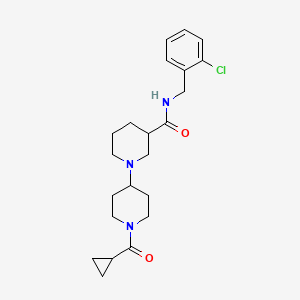![molecular formula C14H12N4O2S2 B6086122 N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTU and is synthesized using a specific method that involves the reaction of 3-methoxyaniline and 2-thienyl isothiocyanate.
作用機序
The mechanism of action of MTU is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. In cancer cells, MTU has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. This inhibition leads to cell cycle arrest and ultimately cell death. In plant cells, MTU has been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a component of fungal cell walls. This inhibition leads to the prevention of fungal growth and disease.
Biochemical and Physiological Effects:
MTU has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, MTU has been shown to induce apoptosis, a process of programmed cell death. In plant cells, MTU has been shown to induce the production of reactive oxygen species (ROS), which are involved in the defense against pathogens. In animal studies, MTU has been shown to have low toxicity and no adverse effects on organ function.
実験室実験の利点と制限
MTU has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its low solubility in water and its tendency to degrade in the presence of light and air.
将来の方向性
Future research on MTU could focus on its potential applications in other fields such as energy storage, catalysis, and sensors. Additionally, further studies could be conducted on the mechanism of action of MTU and its interactions with other proteins and enzymes. Furthermore, research could be done to improve the solubility and stability of MTU for better use in lab experiments and potential applications.
合成法
MTU is synthesized by reacting 3-methoxyaniline with 2-thienyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated to a specific temperature for a certain amount of time. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
MTU has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTU has been shown to have anti-cancer properties and has been tested on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In agriculture, MTU has been tested for its ability to control plant diseases caused by fungi and bacteria. In material science, MTU has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSHJTMRONPPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)
![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)

![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)

![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)

![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)